molecular formula C9H13NO3S B6599703 ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate CAS No. 1546144-18-6

ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B6599703
CAS No.: 1546144-18-6
M. Wt: 215.27 g/mol
InChI Key: VXNSUNFASSKEOC-UHFFFAOYSA-N
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Description

Ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C9H13NO3S and is part of the thiazole family of heterocycles . Thiazole derivatives are privileged scaffolds in medicinal chemistry and rational drug design due to their wide spectrum of biological activities and presence in several FDA-approved drugs . Researchers value these compounds for their role in the discovery of novel antitumor agents. Specifically, thiazole-based molecules are being intensively investigated as potent inhibitors of various biological targets, such as the c-Met kinase, a receptor tyrosine kinase implicated in tumor initiation and progression . The incorporation of the thiazole ring into molecular structures is a common strategy in lead identification and optimization, as it can be a determinant for a compound's physicochemical and pharmacokinetic properties . Furthermore, the synthesis and characterization of novel thiazole esters are of significant interest in organic and crystal engineering research, providing valuable insights into intermolecular interactions and structural properties . This compound serves as a versatile building block for further chemical modifications and is intended for use in pharmaceutical research and development. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-12-5-8-10-7(6-14-8)9(11)13-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNSUNFASSKEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Post Thiazole Formation Modification:an Alternative Strategy Involves the Functionalization of a Pre Existing Thiazole Ring. This Pathway Would Begin with a Readily Accessible Thiazole Precursor, Such As Ethyl 2 Methylthiazole 4 Carboxylate or Ethyl 2 Chloromethyl 1,3 Thiazole 4 Carboxylate.

Advanced and Sustainable Synthetic Approaches

In line with the growing emphasis on environmental responsibility, modern organic synthesis has shifted towards developing advanced and sustainable methods. For the preparation of thiazole scaffolds, this involves integrating green chemistry principles to minimize environmental impact while maximizing efficiency. nih.govresearchgate.net

Green Chemistry Principles in Thiazole Synthesis

The application of green chemistry to thiazole synthesis focuses on several key areas: the use of non-toxic, renewable starting materials; the employment of environmentally benign solvents and reusable catalysts; and the adoption of energy-efficient reaction conditions. nih.govresearchgate.net Innovative techniques such as microwave-assisted synthesis and ultrasonic irradiation are central to this approach, offering significant advantages in terms of reduced reaction times, milder conditions, and often higher yields. nih.govresearchgate.net These methods not only reduce energy consumption but also simplify product purification and minimize waste generation. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave energy to heat reactions more efficiently than conventional methods, leading to dramatic reductions in reaction times—often from hours to mere minutes—and frequently resulting in higher product yields and purity. nih.govfigshare.comnih.gov

For the synthesis of thiazoles, microwave irradiation has been successfully applied to the Hantzsch reaction. figshare.com For example, the treatment of ethyl bromopyruvate with various thioamides under microwave irradiation has been developed as a convenient and rapid method for preparing thiazoles in high yields without the need for a catalyst. figshare.com This approach aligns with green chemistry principles by significantly reducing energy consumption and reaction time. nih.gov

ReactantsMethodTimeYield (%)Reference
Thioamide + Ethyl BromopyruvateConventional Heating8-12 h70-85 figshare.com
Thioamide + Ethyl BromopyruvateMicrowave Irradiation5-10 min85-95 figshare.com
Aldehyde + ThiosemicarbazideConventional Heating~3 h~75 nih.gov
Aldehyde + ThiosemicarbazideMicrowave Irradiation3 min~90 nih.gov

Comparison of conventional heating versus microwave irradiation for the synthesis of thiazole derivatives, highlighting the significant reduction in reaction time and improvement in yield.

Ultrasonic-Mediated Synthesis

Ultrasonic-assisted organic synthesis is another green and powerful technique used to accelerate chemical reactions. nih.gov The application of ultrasound waves induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium—which generates localized hot spots with extremely high temperatures and pressures. nih.gov This phenomenon enhances mass transfer and dramatically increases reaction rates, often leading to higher yields under milder conditions and in shorter timeframes compared to conventional methods. mdpi.comnih.gov

This method has been successfully implemented for the rapid synthesis of various thiazole derivatives. mdpi.comnih.gov For instance, using recyclable biocatalysts like chitosan (B1678972) hydrogels under ultrasonic irradiation provides an efficient and eco-friendly route to novel thiazoles, offering benefits such as mild reaction conditions, reduced reaction times, and consistently high yields. mdpi.com

ReactionMethodTimeYield (%)Reference
Hantzsch Thiazole SynthesisStirring (Conventional)3 h78 mdpi.com
Hantzsch Thiazole SynthesisUltrasonic Irradiation30 min92 mdpi.com
Thiazole Synthesis with BiocatalystStirring (Conventional)60-90 min75-85 mdpi.com
Thiazole Synthesis with BiocatalystUltrasonic Irradiation25-35 min90-96 mdpi.com

This table compares the efficiency of thiazole synthesis using conventional methods versus ultrasonic irradiation, showcasing the advantages of the latter in terms of reaction time and product yield.

Solvent-Free and Recyclable Catalyst Systems

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents and the use of catalysts that can be easily recovered and reused. nih.govacs.org Solvent-free reaction conditions, often achieved by grinding solid reactants together, minimize waste and simplify work-up procedures. arkat-usa.org

The development of heterogeneous catalysts has been instrumental in advancing sustainable thiazole synthesis. These catalysts, which exist in a different phase from the reactants, can be easily separated from the reaction mixture by simple filtration and reused for multiple cycles without a significant loss of catalytic activity. mdpi.comacs.org This not only reduces waste but also improves the economic viability of the process. jsynthchem.com Examples of such catalysts include NiFe₂O₄ nanoparticles, alum (KAl(SO₄)₂·12H₂O), and various chitosan-based nanocomposites and hydrogels. mdpi.comacs.orgjsynthchem.comsemanticscholar.org These catalysts have proven effective in aqueous systems or under solvent-free conditions, further enhancing the green credentials of the synthetic protocol. acs.orgjsynthchem.com

Catalyst SystemReactionRecycle RunYield (%)Reference
PIBTU-CS HydrogelThiazole Synthesis196 mdpi.com
294 mdpi.com
392 mdpi.com
490 mdpi.com
NiFe₂O₄ NanoparticlesOne-Pot Thiazole Synthesis194 acs.org
293 acs.org
391 acs.org
490 acs.org

This table presents the reusability of different heterogeneous catalysts in the synthesis of thiazole derivatives, demonstrating their stability and sustained high performance over multiple reaction cycles. mdpi.comacs.org

Electrochemical Methods in Thiazole Ring Formation

Electrochemical synthesis has emerged as a powerful and sustainable approach for constructing heterocyclic rings, offering an alternative to conventional methods that often require harsh reagents or metal catalysts. In the context of thiazole synthesis, electrochemistry enables oxidative cyclization reactions under mild, oxidant-free conditions.

A notable electrochemical method involves the cascade C–H thiolation and C–N amination of enaminones with thioureas or thioamides. This process constitutes a major transformation for the formation of the thiazole ring. The reaction typically proceeds in an undivided cell with carbon or platinum electrodes. This green and sustainable electrochemical oxidative cyclization provides a direct route to substituted thiazoles in good yields. By modifying the electrochemical conditions, it is also possible to achieve tunable dearomatization of the resulting thiazole ring.

Table 1: Electrochemical Synthesis of Thiazoles

Reactant 1 Reactant 2 Electrode Material Electrolyte/Solvent Key Features
Enaminone Thioamide Carbon/Platinum KI / CH3CN Metal- and oxidant-free conditions
Enaminone Thiourea Carbon Not specified Forms 2-aminothiazoles

Metal-Catalyzed and Metal-Free Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of the thiazole core. These can be broadly categorized into metal-catalyzed processes, which leverage the unique reactivity of transition metals, and metal-free reactions, which often rely on acid/base catalysis or reactive intermediates.

Metal-Catalyzed Cyclization

Various transition metals have been employed to catalyze the formation of thiazole rings, offering high efficiency and functional group tolerance.

Copper-Catalyzed Reactions : Copper catalysts are widely used for thiazole synthesis. One such method is a [3+1+1]-type condensation involving oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN). chemheterocycles.com This reaction proceeds effectively using copper(I) iodide as the catalyst in toluene, yielding thiazoles in good to excellent yields. chemheterocycles.com Another copper-catalyzed approach involves the oxidative C(sp³)–H bond cleavage of simple aldehydes and amines in the presence of elemental sulfur, using molecular oxygen as a green oxidant. chemheterocycles.com A straightforward strategy for synthesizing functionalized thiazoles from thioamides, ynals, and alcohols via a copper(I)-catalyzed three-component reaction has also been described. google.com

Iridium-Catalyzed Reactions : Iridium catalysis provides a versatile route for synthesizing a library of thiazoles through the insertion of sulfoxonium ylides. This method is noted for its broad substrate tolerance, including heterocyclic substituents that may be incompatible with traditional methods like the Hantzsch synthesis. google.com

Calcium-Catalyzed Reactions : Sustainable methods using earth-abundant metals have been developed, such as the calcium-catalyzed synthesis of 5-aminothiazoles. This process involves an elimination-cyclization reaction between N-thioacyl-N,O-acetals and isocyanides, offering a rapid and high-yielding transformation. nih.gov

Table 2: Examples of Metal-Catalyzed Thiazole Synthesis

Catalyst Reactants Solvent Key Features
Copper(I) iodide Oximes, Anhydrides, KSCN Toluene Good to excellent yields, good functional group tolerance. chemheterocycles.com
Copper salts Aldehydes, Amines, Elemental Sulfur Not specified Utilizes O2 as a green oxidant. chemheterocycles.com
Copper(I) Thioamides, Ynals, Alcohols Not specified High step economy, good regioselectivity. google.com
Iridium complex Sulfoxonium ylides, Thioamides Not specified Broad substrate tolerance, mild conditions. google.com
Ca(NTf2)2 N-thioacyl-N,O-acetals, Isocyanides EtOAc Sustainable catalyst, rapid reaction (<30 min). nih.gov

Metal-Free Cyclization

Metal-free approaches provide valuable alternatives, avoiding potential metal contamination in the final products. These reactions are often promoted by acids, bases, or simply by heating the reactants.

Isocyanide-Based Synthesis : A classic and mild metal-free method involves the base-induced cyclization of active methylene (B1212753) isocyanides, such as ethyl isocyanoacetate, with thiono esters. This reaction is simple, rapid, and often avoids complex purification steps, providing direct access to 4-ethoxycarbonyl-substituted thiazoles.

Acid-Catalyzed Cyclization : Trifluoromethanesulfonic acid (TfOH) has been shown to catalyze the coupling of α-diazoketones with thioamides or thioureas. This protocol is characterized by its simplicity, mild reaction conditions, and broad substrate scope, affording 2,4-disubstituted thiazoles in good to excellent yields.

Three-Component Reactions : Metal-free, one-pot three-component reactions offer an efficient pathway to highly substituted thiazoles. For instance, the reaction of enaminones, cyanamide, and elemental sulfur can produce 2-amino-5-acylthiazoles with good functional group tolerance.

Table 3: Examples of Metal-Free Thiazole Synthesis

Promoter / Catalyst Reactants Solvent Key Features
Base (e.g., DBU, KOH) Ethyl isocyanoacetate, Thiono esters Ethanol Direct synthesis of 4-ethoxycarbonyl thiazoles.
Trifluoromethanesulfonic acid (TfOH) α-Diazoketones, Thioamides/Thioureas Not specified Mild conditions, good to excellent yields.
None (One-pot) Enaminones, Cyanamide, Elemental Sulfur Not specified Efficient access to 2-amino-5-acylthiazoles.

Chemical Reactivity and Transformations of Ethyl 2 Ethoxymethyl 1,3 Thiazole 4 Carboxylate

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic five-membered heterocycle. chemicalbook.com Its aromaticity arises from the delocalization of a lone pair of electrons from the sulfur atom across the ring system. chemicalbook.com This aromatic character is evidenced by 1H NMR chemical shifts of ring protons, which indicate a significant diamagnetic ring current. wikipedia.org The presence of the electronegative pyridine-type nitrogen at position 3 and the thiophene-type sulfur at position 1 creates a distinct distribution of electron density. chemicalbook.com The C2 position is the most electron-deficient, the C4 position is nearly neutral, and the C5 position is slightly electron-rich. pharmaguideline.com This electronic arrangement makes C2 susceptible to nucleophilic attack, while C5 is the preferred site for electrophilic substitution. chemicalbook.comresearchgate.net

Electrophilic Substitution Reactions on the Thiazole (B1198619) Nucleus

The thiazole nucleus is generally deactivated towards electrophilic substitution compared to more electron-rich heterocycles like thiophene (B33073) or furan, a consequence of the electron-withdrawing effect of the nitrogen atom. ias.ac.inias.ac.in However, these reactions are feasible, often requiring specific conditions. The presence of an electron-donating substituent at the C2 position, such as the ethoxymethyl group in the title compound, facilitates the attack of electrophiles, particularly at the C5 position. pharmaguideline.com

Calculations of π-electron density and experimental results consistently show that C5 is the primary site for electrophilic substitution on the thiazole ring. chemicalbook.comwikipedia.orgresearchgate.net The C4 position is a less favorable, secondary site for such attacks. researchgate.net This selectivity is governed by the ability of the sulfur atom to stabilize the intermediate carbocation (σ-complex) formed during the reaction. The orientation of substitution is also influenced by the reaction conditions; for instance, in highly acidic media used for nitration and sulfonation, the reaction proceeds through the protonated thiazolium ion, which further deactivates the ring but still directs incoming electrophiles preferentially to the C5 position. ias.ac.in

Table 1: Positional Selectivity in Electrophilic Substitution of Thiazoles

Reaction TypePreferred PositionNotes
HalogenationC5Thiazole itself is resistant; electron-donating groups at C2 facilitate the reaction. pharmaguideline.comias.ac.in
NitrationC5Often requires harsh conditions. ias.ac.inias.ac.in
SulfonationC5Can require high temperatures. ias.ac.inslideshare.net
MercurationC5 > C4 > C2Occurs in the presence of mercury acetate. pharmaguideline.com

For ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate, the electron-donating ethoxymethyl group at C2 and the electron-withdrawing ethyl carboxylate at C4 would both favor electrophilic attack at the C5 position, making it the highly preferred site of substitution.

Nucleophilic Substitution Reactions at Thiazole Carbon Atoms (C2)

The C2 carbon of the thiazole ring is the most electron-deficient position and, therefore, the most susceptible to nucleophilic attack. chemicalbook.compharmaguideline.comresearchgate.net This reactivity is enhanced by the adjacent electronegative nitrogen atom. ias.ac.in Nucleophilic substitution reactions, however, typically require either a strong nucleophile or activation of the ring, for example, through quaternization of the ring nitrogen. pharmaguideline.com A common example is the displacement of a halogen atom from the C2 position by various nucleophiles. pharmaguideline.comias.ac.in While the title compound does not have a leaving group at C2, this position remains a potential site for nucleophilic attack under forcing conditions or after transformation of the ethoxymethyl group.

Protonation and Alkylation at Nitrogen (N3)

The lone pair of electrons on the sp²-hybridized nitrogen atom at the N3 position is readily available for reaction with electrophiles, making it the primary site for protonation and alkylation. pharmaguideline.com Thiazoles are basic compounds, though less so than imidazole, and they readily form stable salts upon protonation. chemicalbook.comwikipedia.orgresearchgate.net

Alkylation, typically with alkyl halides, occurs at the N3 nitrogen to form N-alkylated thiazolium salts. pharmaguideline.comgoogle.com These salts are important intermediates in various synthetic transformations. In the context of this compound, reaction with an alkylating agent like methyl iodide would yield the corresponding 3-methylthiazolium iodide salt. The regioselectivity for alkylation strongly favors the more sterically accessible nitrogen in unsymmetrical azoles, though in the case of the thiazole ring, the N3 is the only available nitrogen for this reaction. sci-hub.senih.gov

Deprotonation at C2 and Ylide Formation

The hydrogen atom at the C2 position of a thiazolium salt is significantly acidic. pharmaguideline.com In the presence of a strong base, this proton can be removed to form a thiazolium ylide, which can also be represented as a nucleophilic carbene. wikipedia.orgwikipedia.org This deprotonation is a key step in the catalytic cycle of thiamine (B1217682) (Vitamin B1) and is utilized in synthetic reactions like the Stetter reaction and the Benzoin condensation. wikipedia.orgwikipedia.orgorganic-chemistry.org

Starting from the N-alkylated thiazolium salt of this compound, treatment with a base would generate the corresponding C2 ylide. This ylide is a potent nucleophile, stabilized by the adjacent positive charge on the nitrogen atom, and can react with various electrophiles such as aldehydes and activated alkenes. pharmaguideline.comsci-hub.box The formation of this ylide transforms the normally electrophilic C2 carbon into a powerful nucleophilic center, an example of "umpolung" or polarity reversal. wikipedia.org While the neutral thiazole C2-H is less acidic, it can be deprotonated by very strong bases like organolithium compounds to generate a C2-lithiated species, which is also a strong nucleophile. wikipedia.orgpharmaguideline.com

Ring-Opening and Ring-Closure Reactions

The thiazole ring can participate in reactions that involve its cleavage or its formation from acyclic precursors. The most well-known ring-closure method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. chemicalbook.comcolab.ws

Conversely, the thiazole ring can undergo ring-opening under certain conditions. For instance, base-catalyzed ring-opening is a known side reaction for some thiazolium compounds. sci-hub.box More synthetically useful transformations involve ring-opening followed by reconstruction to form different heterocyclic systems. rsc.org For example, some thiazole derivatives can undergo cycloaddition reactions, such as Diels-Alder reactions, which at high temperatures are followed by the extrusion of sulfur to yield pyridine (B92270) derivatives. wikipedia.org

Transformations Involving the Ester Moiety at C4

The ethyl carboxylate group at the C4 position of the thiazole ring is a versatile functional handle that can undergo a variety of transformations, allowing for the introduction of diverse functionalities and the synthesis of a wide range of derivatives.

Hydrolysis (Acidic and Basic)

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water, the ester undergoes hydrolysis to yield 2-(ethoxymethyl)-1,3-thiazole-4-carboxylic acid. The reaction typically requires heating to proceed at a reasonable rate. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, also affords the carboxylic acid. nih.gov This process, known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This method is often preferred due to its generally faster reaction rates and irreversible nature.

Condition Reagents Product
AcidicHCl or H₂SO₄, H₂O, Heat2-(ethoxymethyl)-1,3-thiazole-4-carboxylic acid
BasicNaOH or KOH, H₂O, then H₃O⁺2-(ethoxymethyl)-1,3-thiazole-4-carboxylic acid

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base and is typically performed using a large excess of the new alcohol to drive the equilibrium towards the desired product. For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would yield mthis compound. organic-chemistry.org

Catalyst Reactant Product
Acid (e.g., H₂SO₄)R'OHMethyl, Propyl, etc. 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate
Base (e.g., NaOR')R'OHMethyl, Propyl, etc. 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate

Reduction to Alcohol or Aldehyde Derivatives

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent employed.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2-(ethoxymethyl)-1,3-thiazol-4-yl)methanol. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Reduction to Aldehyde: Partial reduction of the ester to the aldehyde, 2-(ethoxymethyl)-1,3-thiazole-4-carbaldehyde, can be achieved using sterically hindered reducing agents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. masterorganicchemistry.com Careful control of the reaction conditions, particularly temperature and stoichiometry of the reagent, is crucial to prevent over-reduction to the alcohol.

Reducing Agent Product
Lithium Aluminum Hydride (LiAlH₄)(2-(ethoxymethyl)-1,3-thiazol-4-yl)methanol
Diisobutylaluminium Hydride (DIBAL-H)2-(ethoxymethyl)-1,3-thiazole-4-carbaldehyde

Amidation and Hydrazide Formation

The ester group can be converted to amides or hydrazides through reaction with amines or hydrazine (B178648), respectively. These reactions are important for the synthesis of derivatives with potential biological activity.

Amidation: The reaction of this compound with primary or secondary amines yields the corresponding N-substituted amides. This reaction may require heating or the use of coupling agents to proceed efficiently, especially with less reactive amines. organic-chemistry.orgnih.govorganic-chemistry.org

Hydrazide Formation: Treatment of the ester with hydrazine hydrate, typically in a solvent like ethanol (B145695) and with heating, leads to the formation of 2-(ethoxymethyl)-1,3-thiazole-4-carbohydrazide. vulcanchem.comnih.govresearchgate.net Hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds.

Reactant Product
Primary or Secondary Amine (R'R''NH)N,N-dialkyl-2-(ethoxymethyl)-1,3-thiazole-4-carboxamide
Hydrazine Hydrate (N₂H₄·H₂O)2-(ethoxymethyl)-1,3-thiazole-4-carbohydrazide

Reactivity of the Ethoxymethyl Group at C2

The ethoxymethyl group at the C2 position offers another site for chemical modification, primarily through cleavage of the ether linkage.

Cleavage and Derivatization Strategies

The ether bond in the ethoxymethyl group is generally stable but can be cleaved under specific conditions to yield the corresponding 2-(hydroxymethyl)thiazole derivative.

Acid-Catalyzed Cleavage: Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can be used to cleave the ether bond. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The choice of acid and reaction conditions can influence the outcome, potentially leading to the formation of a 2-(halomethyl)thiazole derivative.

Lewis Acid-Mediated Cleavage: Lewis acids, such as boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃), are also effective reagents for ether cleavage. These reactions are often carried out at low temperatures in an inert solvent.

Once the 2-(hydroxymethyl)thiazole is obtained, the primary alcohol can be further derivatized. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to other functional groups through standard alcohol chemistry.

Reagent Initial Product Potential Further Derivatization
Strong Acid (e.g., HBr, HI)2-(hydroxymethyl)-1,3-thiazole-4-carboxylateOxidation to aldehyde or carboxylic acid, esterification, etc.
Lewis Acid (e.g., BBr₃)2-(hydroxymethyl)-1,3-thiazole-4-carboxylateOxidation to aldehyde or carboxylic acid, esterification, etc.

Oxidation and Reduction of Side Chains

The side chains of this compound present potential sites for oxidation and reduction reactions. The ethoxymethyl group at the 2-position and the ethyl ester at the 4-position exhibit distinct reactivities.

Ethoxymethyl Group at C2: The ethoxymethyl moiety is generally considered a stable ether linkage. Ethers are known to be relatively resistant to many oxidizing and reducing agents under standard conditions. For instance, methoxymethyl (MOM) ethers, which are structurally analogous, are stable to a wide array of reagents, including catalytic hydrogenation, sodium borohydride, and chromium-based oxidants. organic-chemistry.orgorganic-chemistry.org This suggests that the ethoxymethyl side chain of the title compound would likely remain intact during many common transformations.

However, under more forceful conditions, ether cleavage can occur. Strong acids, such as hydrobromic or hydroiodic acid, can cleave ethers. Additionally, some reducing agents, like lithium aluminum hydride in the presence of a Lewis acid, or dissolving metal reductions (e.g., sodium in liquid ammonia), have been shown to cleave certain types of ethers, particularly benzyl (B1604629) ethers. uwindsor.ca While specific studies on the reduction of 2-alkoxymethylthiazoles are not prevalent, it is plausible that forcing reductive conditions could lead to the cleavage of the ethoxymethyl group to a hydroxymethyl or methyl group.

Oxidation of the ethoxymethyl group is also conceivable under specific conditions. While the ether linkage itself is robust, the methylene (B1212753) group adjacent to the ether oxygen could potentially be a site for oxidation, although this would likely require potent oxidizing agents and may compete with oxidation of the thiazole ring itself.

Ethyl Ester Group at C4: The ethyl carboxylate group is susceptible to both reduction and transformations that can be considered partial oxidations of the corresponding alcohol.

Reduction: The ester can be readily reduced to a primary alcohol, 2-(ethoxymethyl)-4-(hydroxymethyl)thiazole, using common reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

Hydrolysis and Subsequent Reactions: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(ethoxymethyl)thiazole-4-carboxylic acid, under acidic or basic conditions. This carboxylic acid can then undergo various transformations, including conversion to acid chlorides, amides, or other esters.

Palladium-Catalyzed Cross-Coupling Reactions

The thiazole ring is a versatile substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-H bonds of the thiazole ring can be activated and functionalized, with the C5 position being a particularly common site for such reactions. rsc.orgrsc.org

For this compound, the C5-position is the most likely site for palladium-catalyzed direct arylation or alkenylation. The reaction would involve the coupling of the thiazole with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a suitable base. The presence of the electron-withdrawing ethyl carboxylate group at the 4-position may influence the reactivity and regioselectivity of this transformation. Research on similarly substituted ethyl oxazole-4-carboxylates has demonstrated successful palladium-catalyzed direct arylation at the C5 position. researchgate.netacs.org

The general scheme for a palladium-catalyzed direct C-H arylation at the C5 position would be as follows:

Scheme 1: Postulated Palladium-Catalyzed C5-Arylation
Reactant 1Reactant 2Catalyst/ConditionsProduct
This compoundAr-XPd catalyst (e.g., Pd(OAc)₂), ligand, base, solventEthyl 5-aryl-2-(ethoxymethyl)-1,3-thiazole-4-carboxylate

Ar-X represents an aryl halide or triflate.

While less common, C-H activation at the C2 position of thiazoles is also known. However, in the title compound, the presence of the ethoxymethyl substituent at this position would likely preclude direct C-H activation at C2.

Chemo- and Regioselective Functionalization Strategies

The selective functionalization of this compound depends on the careful choice of reagents and reaction conditions to target a specific position on the thiazole ring or one of the side chains.

Electrophilic Substitution: The thiazole ring is generally susceptible to electrophilic substitution, with the C5 position being the most nucleophilic and thus the most likely site of attack. The electron-donating character of the sulfur and nitrogen atoms directs electrophiles to this position. Therefore, reactions such as halogenation (e.g., with N-bromosuccinimide), nitration, or Friedel-Crafts acylation would be expected to occur selectively at the C5 position.

Deprotonation and Nucleophilic Attack: The proton at the C5 position can also be abstracted by a strong base, such as an organolithium reagent, to generate a nucleophilic species that can then react with various electrophiles. However, the acidity of the C-H bond at C5 is influenced by the substituents at C2 and C4.

Functionalization via the Ester Group: As mentioned previously, the ethyl ester at the 4-position provides a handle for a variety of functionalization strategies. Hydrolysis to the carboxylic acid, followed by conversion to an acid chloride, would allow for the introduction of a wide range of nucleophiles to form amides, ketones, or other esters.

Influence of Substituents on Regioselectivity: The ethoxymethyl group at the 2-position is generally considered to be a weakly electron-donating or coordinating group, while the ethyl carboxylate at the 4-position is electron-withdrawing. In electrophilic aromatic substitution, the activating and directing effects of the heteroatoms in the thiazole ring are dominant, favoring substitution at C5. In nucleophilic aromatic substitution, the electron-withdrawing nature of the ester group would activate the ring, but such reactions are less common for thiazoles unless a good leaving group is present.

The interplay of these electronic effects allows for a degree of control over the functionalization of the molecule. For example, a reaction targeting an electrophilic substitution would almost certainly occur at C5, while a reaction involving the reduction of an ester would selectively transform the C4 substituent.

Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Studies Non Clinical Focus

Design Principles for Novel Ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate Analogs

The design of new analogs of this compound is guided by established principles of medicinal chemistry, focusing on the strategic modification of its three main components: the substituent at the 2-position, the ester group at the 4-position, and the thiazole (B1198619) core itself. The primary goal is to explore the chemical space around the parent molecule to understand how structural changes influence its molecular properties.

Key design strategies include:

Bioisosteric Replacement: Replacing specific functional groups with others that have similar steric and electronic properties to investigate their impact on molecular interactions. For example, the ethoxymethyl group at the 2-position could be replaced with other ethers or alkyl chains of varying lengths.

Scaffold Hopping: Replacing the thiazole core with other heterocyclic systems, such as oxazoles or imidazoles, to assess the importance of the sulfur and nitrogen atoms in the ring for specific molecular recognition events.

Conformational Restriction: Introducing cyclic structures or bulky groups to limit the conformational flexibility of the molecule, which can provide insights into the bioactive conformation.

These design principles are often guided by computational modeling and docking studies to predict the potential effects of structural modifications before embarking on synthetic efforts.

Synthetic Approaches to Modify the Core Structure

The modification of the this compound core can be achieved through various synthetic routes, targeting specific positions on the thiazole ring.

The 2-position of the thiazole ring is a common site for modification. Starting from a precursor like ethyl 2-aminothiazole-4-carboxylate, a wide range of substituents can be introduced. cbijournal.com For instance, the amino group can be converted to a sulfamoyl group, which can then be coupled with various anilines to introduce diverse aromatic substituents. cbijournal.com This approach allows for the exploration of a wide range of electronic and steric diversity at this position.

Another strategy involves the direct modification of the ethoxymethyl group. The ether linkage could be cleaved and replaced with other functionalities, or the ethyl group could be substituted with other alkyl or aryl groups to modulate lipophilicity and steric bulk.

Starting Material Reagents and Conditions 2-Position Modification Resulting Analog Class
Ethyl 2-aminothiazole-4-carboxylate1. Sulfonation 2. Sulfonamide coupling with substituted anilinesIntroduction of a sulfamoyl linkage with diverse aryl groupsEthyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylates
Ethyl 2-(chloromethyl)thiazole-4-carboxylateVarious nucleophiles (e.g., alcohols, amines)Substitution of the chlorine atom2-Substituted methylthiazole-4-carboxylates

This table presents hypothetical synthetic strategies based on known thiazole chemistry.

The ethyl ester at the 4-position is another key site for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for the synthesis of amides, esters, and other derivatives. nih.gov The synthesis of amides, in particular, allows for the introduction of a wide array of substituents, enabling the exploration of hydrogen bonding interactions and the introduction of diverse chemical functionalities. researchgate.net

The general synthetic route involves the activation of the carboxylic acid (e.g., with a coupling agent like EDCI) followed by reaction with a primary or secondary amine. researchgate.net This method provides access to a large library of N-substituted thiazole-4-carboxamides.

Starting Material Reagents and Conditions 4-Position Modification Resulting Analog Class
This compound1. LiOH, H₂O/THF (hydrolysis) 2. EDCI, HOBt, amine, DMF (amide coupling)Conversion of the ethyl ester to a substituted amide2-(Ethoxymethyl)-N-substituted-1,3-thiazole-4-carboxamides
2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acidAlcohol, acid catalyst (esterification)Conversion of the carboxylic acid to a different esterAlkyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylates

This table outlines common synthetic transformations for the modification of the ester group at the 4-position.

To explore a different region of chemical space, the thiazole ring can be fused with a benzene (B151609) ring to form a benzothiazole (B30560) scaffold. mdpi.com This modification significantly increases the size and aromatic surface area of the molecule, which can lead to different molecular interactions. The synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. thieme-connect.de

While the direct conversion of this compound to a benzothiazole is not a straightforward reaction, the principles of benzothiazole synthesis can be applied to design related fused-ring analogs. For example, a synthetic route could start with a substituted 2-aminothiophenol and a carboxylic acid containing the desired ethoxymethyl side chain.

Reactant 1 Reactant 2 General Conditions Resulting Fused Ring System
2-AminothiophenolEthoxyacetic acidAcid or coupling agent, heat2-(Ethoxymethyl)benzothiazole
Substituted 2-aminothiophenolAldehydesOxidizing agent (e.g., air, DMSO)2-Substituted benzothiazoles

This table provides examples of synthetic routes to benzothiazoles, a class of fused-ring systems related to the core structure.

Structure-Activity Relationship Hypotheses from in vitro and in silico Data

While specific in vitro data for this compound and its direct analogs are not widely available in the public domain, SAR hypotheses can be extrapolated from studies on related 2-substituted thiazole-4-carboxylate derivatives. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are valuable tools for predicting the properties of designed analogs. researchgate.net

Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, amino) on the thiazole ring or on aryl substituents can significantly alter the electron density of the heterocyclic system. researchgate.netasianpubs.org This, in turn, can influence the molecule's reactivity, polarity, and ability to participate in hydrogen bonding and other non-covalent interactions. For instance, QSAR studies on thiazole derivatives have shown that electronic descriptors can be correlated with their biological activity.

Steric Effects: The size and shape of the substituents (steric bulk) are critical for molecular recognition. Bulky groups at the 2- or 4-position can create steric hindrance, which may either enhance or diminish the molecule's ability to fit into a binding site. The conformation of the molecule can also be influenced by steric interactions between different parts of the structure.

In silico studies on related thiazole derivatives have demonstrated that both steric and electrostatic fields are important for their activity. researchgate.net The following table summarizes the predicted influence of different types of substituents on the molecular properties of this compound analogs, based on general principles of medicinal chemistry.

Modification Site Substituent Type Predicted Effect on Molecular Properties
2-PositionElectron-withdrawing groupsDecreased electron density of the thiazole ring, potential for enhanced hydrogen bond acceptor properties.
2-PositionElectron-donating groupsIncreased electron density of the thiazole ring, potential for enhanced hydrogen bond donor properties.
4-Position (Amide NH)Bulky alkyl or aryl groupsIncreased steric hindrance, potential for altered binding conformations and improved metabolic stability.
Fused Benzene RingSubstituted benzothiazolesIncreased lipophilicity and surface area, potential for enhanced van der Waals interactions.

This table provides a hypothetical summary of the influence of electronic and steric effects on the molecular properties of analogs, based on established principles.

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For derivatives of ethyl 1,3-thiazole-4-carboxylate, understanding the preferred spatial arrangement of substituents is crucial for elucidating structure-activity relationships (SAR). The thiazole ring itself is a planar, aromatic heterocycle that serves as a rigid scaffold. ijper.org The conformational freedom of a molecule like this compound primarily arises from the rotation around the single bonds of its substituents: the ethoxymethyl group at the C2 position and the ethyl carboxylate group at the C4 position.

Computational chemistry methods are pivotal in predicting the low-energy conformations and identifying the potential bioactive conformation—the specific shape the molecule adopts when it interacts with a biological target. mdpi.com Techniques such as molecular mechanics, quantum mechanics, and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses are employed to model the conformational landscape of thiazole derivatives. tandfonline.com For instance, 3D-QSAR studies on related ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been used to build predictive models that correlate molecular conformation with antimicrobial activity. tandfonline.com

While specific experimental or computational studies on the conformational analysis of this compound are not extensively documented in the reviewed literature, the established methodologies provide a framework for such investigations.

Table 1: Computational Methods for Conformational and Bioactive Conformation Analysis of Thiazole Derivatives

Methodology Application Key Insights Relevant Compounds
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein.Identifies potential binding modes, key interactions (e.g., hydrogen bonds), and estimates binding affinity.Thiazole/thiadiazole carboxamide derivatives. nih.gov
3D-QSAR (CoMFA/CoMSIA) Correlates the 3D properties of molecules with their biological activity.Creates predictive models to guide the design of new analogs with enhanced activity.Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives. tandfonline.com
X-ray Crystallography Determines the precise three-dimensional structure of a molecule in its solid state.Provides definitive proof of conformation and intermolecular interactions in the crystal lattice.(Z)-3-substituted-2-(2-substituted)-hydrazinylidene)-4-methyl-2,3-dihydrothiazoles. nih.gov

Library Synthesis and Combinatorial Chemistry Approaches

Combinatorial chemistry and library synthesis are powerful strategies for the rapid generation of a large number of structurally related compounds, facilitating the exploration of chemical space and the optimization of lead compounds in drug discovery. The ethyl 1,3-thiazole-4-carboxylate scaffold is well-suited for such approaches due to the availability of robust synthetic methods, such as the Hantzsch thiazole synthesis, that can be adapted for parallel synthesis. arabjchem.org

The goal of library synthesis is to systematically vary the substituents at specific positions of the molecular scaffold to create a diverse collection of analogs. For a core structure like this compound, diversity can be introduced at both the C2 and C4 positions.

Solution-Phase and Solid-Phase Synthesis: Both solution-phase and solid-phase parallel synthesis techniques have been successfully applied to generate libraries of thiazole derivatives. nih.govnih.govnih.gov

Solution-Phase Parallel Synthesis: This approach involves performing reactions in solution in a parallel format, often utilizing automated synthesizers. nih.gov It allows for easy reaction monitoring but may require more complex purification strategies. A library of 2-aminothiazoles, for example, has been prepared using a fully automated solution-phase method, yielding compounds in good yields and high purity without extensive purification. nih.gov

Solid-Phase Parallel Synthesis: In this method, the starting material is attached to a solid support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing the resin. This simplifies purification significantly. A solid-phase route for preparing 2,4,5-trisubstituted thiazole derivatives has been developed, enabling the introduction of three points of diversity into the thiazole system. nih.gov

Designing a Combinatorial Library: A combinatorial library based on the this compound scaffold could be constructed by varying the two key side chains.

Diversity at the C2 Position: The ethoxymethyl group can be replaced with a variety of other R¹ groups. This can be achieved by starting with different thioamides in the Hantzsch synthesis or by modifying a common intermediate. For example, a library could include different alkoxy, aryloxy, or alkylthio groups.

Diversity at the C4 Position: The ethyl carboxylate group (R²) can be modified. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to generate a diverse set of amides or different esters, respectively.

The table below illustrates a hypothetical library design based on the core scaffold, demonstrating how systematic variation of R¹ and R² can generate a focused library of analogs.

Table 2: Illustrative Combinatorial Library Design for 2,4-Disubstituted Thiazole Analogs

Scaffold R¹ (at C2) R² (at C4) Resulting Compound Class
-CH₂OCH₂CH₃-COOCH₂CH₃This compound (Parent)
-CH₂OCH₃-COOCH₂CH₃Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate
-CH₂OPh-COOCH₂CH₃Ethyl 2-(phenoxymethyl)-1,3-thiazole-4-carboxylate
-CH₂SCH₂CH₃-COOCH₂CH₃Ethyl 2-(ethylthiomethyl)-1,3-thiazole-4-carboxylate
-CH₂OCH₂CH₃-COOH2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid
-CH₂OCH₂CH₃-CONHCH₂PhN-Benzyl-2-(ethoxymethyl)-1,3-thiazole-4-carboxamide
-CH₂OCH₂CH₃-CON(CH₃)₂N,N-Dimethyl-2-(ethoxymethyl)-1,3-thiazole-4-carboxamide

Such combinatorial approaches, guided by SAR and computational modeling, are essential for efficiently exploring the chemical landscape around the this compound core to identify analogs with improved properties. nih.govacs.org

Spectroscopic and Advanced Structural Characterization of Ethyl 2 Ethoxymethyl 1,3 Thiazole 4 Carboxylate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various protons in the molecule. By analyzing the spectra of analogous compounds, such as ethyl 2-methyl-1,3-thiazole-4-carboxylate and ethyl 2-amino-1,3-thiazole-4-carboxylate, the expected chemical shifts and coupling patterns for the target molecule can be inferred.

The ethyl ester moiety will present as a quartet and a triplet. The methylene (B1212753) protons (-O-CH₂-CH₃) are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-O-CH₂-CH₃) will, in turn, show up as a triplet.

The ethoxymethyl group at the C2 position of the thiazole (B1198619) ring will also give rise to characteristic signals. The methylene protons flanked by the thiazole ring and the ether oxygen (-Th-CH₂-O-) are anticipated to be a singlet. The methylene and methyl protons of the ethoxy part of this substituent (-O-CH₂-CH₃) will appear as a quartet and a triplet, respectively.

A key signal in the spectrum will be the singlet corresponding to the proton at the C5 position of the thiazole ring (H-5). In similar thiazole-4-carboxylate structures, this proton typically resonates in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiazole H-5 ~8.0-8.5 Singlet (s) N/A
Th-CH₂-O- ~4.5-5.0 Singlet (s) N/A
Ester -O-CH₂-CH₃ ~4.2-4.4 Quartet (q) ~7.1
Ethoxy -O-CH₂-CH₃ ~3.5-3.7 Quartet (q) ~7.0
Ester -O-CH₂-CH₃ ~1.2-1.4 Triplet (t) ~7.1
Ethoxy -O-CH₂-CH₃ ~1.1-1.3 Triplet (t) ~7.0

Note: These are predicted values based on the analysis of analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbonyl carbon of the ethyl ester group is expected to have the most downfield chemical shift. The carbon atoms of the thiazole ring (C2, C4, and C5) will resonate in the aromatic region, with their specific shifts influenced by the substituents. The C2 carbon, being attached to the electron-withdrawing ethoxymethyl group and nitrogen, will be significantly downfield. The C4 and C5 carbons will also have characteristic shifts. The carbon atoms of the ethyl ester and ethoxymethyl substituents will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ester C=O ~160-165
Thiazole C2 ~165-170
Thiazole C4 ~145-150
Thiazole C5 ~125-130
Th-CH₂-O- ~65-70
Ester -O-CH₂- ~60-65
Ethoxy -O-CH₂- ~60-65
Ester -CH₃ ~14-15
Ethoxy -CH₃ ~15-16

Note: These are predicted values based on the analysis of analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the methylene and methyl protons of both the ethyl ester and the ethoxymethyl groups. Cross-peaks would be observed between the quartet and triplet signals of each ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons, such as the thiazole C5, and the methylene and methyl carbons of the ethyl and ethoxymethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the H-5 proton and the C4 and C=O carbons, as well as between the Th-CH₂ protons and the C2 carbon of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. For a flexible molecule like this compound, NOESY could help in determining the preferred conformation of the ethoxymethyl side chain relative to the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. The calculated exact mass for C₉H₁₃NO₃S can be compared with the experimentally determined value to validate the molecular formula.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 216.0694
[M+Na]⁺ 238.0514

Note: These values are calculated based on the elemental composition.

Fragmentation Pathway Elucidation

In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo fragmentation, providing valuable structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways.

A primary fragmentation would likely involve the loss of the ethoxy radical (•OCH₂CH₃) from the ester group, leading to a stable acylium ion. Another common fragmentation pathway for esters is the McLafferty rearrangement, if a gamma-hydrogen is available.

The ethoxymethyl side chain can also undergo fragmentation. Cleavage of the C-O bond could result in the loss of an ethoxy radical, or cleavage of the bond between the methylene group and the thiazole ring could occur. The thiazole ring itself can undergo characteristic ring-opening fragmentations.

Table 4: Plausible Mass Fragmentation Peaks for this compound

m/z Possible Fragment Ion Fragment Lost
215 [M]⁺• -
170 [M - •OCH₂CH₃]⁺ •OCH₂CH₃
142 [M - •OCH₂CH₃ - CO]⁺ •OCH₂CH₃, CO
156 [M - •CH₂OCH₂CH₃]⁺ •CH₂OCH₂CH₃

Note: The fragmentation pattern is a prediction based on general principles of mass spectrometry and the structure of the molecule.

Infrared (IR) Spectroscopy: Identification of Key Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its principal functional moieties: the ester group, the ether linkage, and the thiazole ring. While the exact spectrum for the title compound is not widely reported, analysis of its structural analogs allows for a reliable prediction of its key vibrational frequencies.

The most prominent absorption band is anticipated to be the carbonyl (C=O) stretching vibration of the ethyl ester group, typically appearing in the region of 1710-1730 cm⁻¹. The C-O stretching vibrations of the ester and ether groups are also expected to produce strong signals, generally in the 1250-1000 cm⁻¹ range. The thiazole ring itself contributes to a series of characteristic bands, including C=N stretching, C=C stretching, and ring breathing vibrations, which are typically observed in the 1650-1400 cm⁻¹ region. The C-S stretching vibration associated with the thiazole ring is often weaker and found at lower wavenumbers.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ester (C=O)Stretching1710 - 1730
Thiazole Ring (C=N)Stretching1620 - 1650
Thiazole Ring (C=C)Stretching1450 - 1550
Ester (C-O)Stretching1200 - 1300
Ether (C-O-C)Asymmetric Stretching1050 - 1150
Thiazole Ring (C-S)Stretching650 - 750

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound and its analogs is primarily dictated by the conjugated system of the thiazole ring and the attached carboxylate group.

Thiazole derivatives typically exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The high-energy π → π* transitions, arising from the π-conjugated system of the thiazole ring, are expected to appear in the shorter wavelength region of the UV spectrum. The lower-energy n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the ester group, are anticipated at longer wavelengths. Studies on analogous ethyl 2-substituted-thiazole-4-carboxylates have reported absorption maxima in the range of 250-350 nm, which can be attributed to these electronic transitions.

Table 2: Typical Electronic Transitions for Ethyl Thiazole-4-Carboxylate Analogs

Transition TypeChromophoreTypical Wavelength (λmax)
π → πThiazole Ring~250 - 290 nm
n → πThiazole Ring, Carbonyl~300 - 350 nm

X-Ray Crystallography: Solid-State Structure and Conformational Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, crystallographic studies of its close analogs provide valuable insights into the expected solid-state conformation and intermolecular interactions.

Chiroptical Properties (if applicable, for chiral derivatives)

Chiroptical properties, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are relevant for chiral molecules, which are non-superimposable on their mirror images. This compound itself is an achiral molecule and therefore does not exhibit chiroptical activity.

While the synthesis of chiral derivatives of thiazoles is a field of active research, specific studies on the chiroptical properties of chiral derivatives of this compound are not reported in the current scientific literature. Therefore, a discussion of chiroptical properties is not applicable to the parent compound and information on its chiral derivatives is not available at this time.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a lens into the electronic structure and energy of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement (geometry optimization). nih.govresearchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The results are crucial for understanding the molecule's spatial configuration and steric properties. Furthermore, DFT is used to calculate various electronic properties, such as dipole moment and total energy, which are vital for predicting its polarity and stability. researchgate.net

HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmaterialsciencejournal.org For this compound, calculating this gap would help predict its reactivity in chemical reactions. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.gov It illustrates the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). An MEP analysis of the target compound would identify the likely sites for electrophilic and nucleophilic attack, providing valuable information about its intermolecular interactions.

Reactivity Descriptors (Hardness, Softness, Electronegativity)

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, representing how easily the molecule's electron cloud can be polarized.

Calculating these values for this compound would provide a quantitative measure of its stability and reactivity profile.

Descriptor Formula Hypothetical Value (eV)
HOMO Energy EHOMO -
LUMO Energy ELUMO -
Energy Gap (ΔE) ELUMO - EHOMO -
Electronegativity (χ) -(ELUMO + EHOMO)/2 -
Hardness (η) (ELUMO - EHOMO)/2 -

Solvation Effects and Thermodynamic Parameters

The behavior of a molecule can change significantly in a solvent compared to the gaseous phase. Computational models can simulate these solvation effects to predict how the solvent influences the molecule's geometry, electronic properties, and stability. materialsciencejournal.org Additionally, quantum chemical calculations can determine key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. These values are essential for predicting the spontaneity and equilibrium of reactions involving this compound.

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) studies for this compound were identified, this technique would be valuable for exploring the molecule's conformational flexibility and its interactions with other molecules, such as solvent molecules or biological macromolecules, over time. MD simulations provide a dynamic picture of molecular behavior that static quantum calculations cannot capture.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. For this compound, this approach could be used to study its synthesis, degradation, or its reactions with other chemical species, providing a detailed, step-by-step understanding of the chemical transformations involved.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Based on in vitro data)

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiazole (B1198619) derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure. For series of thiazole derivatives, a wide range of descriptors are typically calculated, categorized as topological, electronic, geometric, and physicochemical.

Topological Descriptors: These describe the connectivity and branching of atoms within the molecule.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Geometric Descriptors: These are related to the 3D shape and size of the molecule.

Physicochemical Descriptors: These include properties like molar refractivity (MR) and the partition coefficient (LogP), which describe the molecule's bulk and hydrophobicity, respectively.

From a large pool of calculated descriptors, a smaller, more informative subset is selected for model development. This selection process is critical to avoid overfitting and to create a robust and predictive model. Methods like principal component analysis are often employed to analyze and select the most relevant descriptors that have a chemical and biological meaning.

Once the descriptors are selected, a mathematical model is developed to correlate them with the observed biological activity (e.g., pIC50 values) of the thiazole compounds. researchgate.net Several statistical methods are used for this purpose:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the molecular descriptors and the biological activity. laccei.org

Partial Least Squares (PLS): A statistical method similar to MLR but more suitable for datasets where the number of descriptors is large or they are correlated.

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the structure of the human brain, which can capture intricate relationships between structure and activity.

The predictive power and statistical significance of the developed QSAR models are rigorously evaluated through internal and external validation techniques. Key statistical indicators used for validation include the coefficient of determination (R²), the cross-validation coefficient (q² or R²cv), and the predictive power for an external test set (R²test). A robust model will have high values for these parameters, indicating a strong correlation and good predictive ability. researchgate.net

Table 1: Statistical Validation of QSAR Models for Thiazole Derivatives
Model TypeStatistical ParameterReported ValueTarget/ActivitySource
2D-QSAR0.9521G+ Inhibition researchgate.net
2D-QSAR0.8619G+ Inhibition researchgate.net
3D-QSAR (kNN-MFA)0.8283G+ Inhibition researchgate.net
3D-QSAR (kNN-MFA)predictive r²0.4868G+ Inhibition researchgate.net
2D-QSAR (MLR)0.76PIN1 Inhibition
2D-QSAR (MLR)R²cv0.63PIN1 Inhibition
2D-QSAR (MLR)R²test0.78PIN1 Inhibition
2D-QSAR (ANN)0.98PIN1 Inhibition
2D-QSAR (ANN)R²test0.98PIN1 Inhibition
2D-QSAR (MLR)0.6265-Lipoxygenase Inhibition laccei.org
2D-QSAR (MLR)R²test0.6215-Lipoxygenase Inhibition laccei.org

Molecular Docking and Ligand-Target Interaction Predictions (in silico studies)

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (such as a thiazole derivative) when bound to a specific protein target. This technique is invaluable for understanding the molecular basis of a drug's activity and for predicting ligand-target interactions. nih.govnih.gov

For thiazole derivatives, including analogs of "this compound," molecular docking studies have been performed to investigate their binding patterns within the active sites of various enzymes and receptors. nih.govacs.org These studies help to justify observed biological activities and can predict the potential of compounds as inhibitors. nih.gov

Key protein targets investigated for thiazole derivatives include:

Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Important targets for anti-inflammatory drugs. nih.govacs.org

Tubulin: A crucial protein for cell division, making it a key target for anticancer agents. acs.org

Vesicular Endothelial Growth Factor Receptor-2 (VEGFR-2): A target for anti-angiogenic cancer therapies. mdpi.com

Penicillin-Binding Proteins (PBP4): Targets for antibacterial agents. nih.gov

α-Glucosidase: An enzyme targeted in the management of diabetes. researchgate.net

SARS-CoV-2 Main Protease (Mpro): A critical enzyme for viral replication, explored as a target for antiviral drugs. nih.govdntb.gov.ua

The docking simulations reveal detailed information about the binding mode, including the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent forces between the ligand and specific amino acid residues in the protein's active site. nih.govmdpi.com For instance, studies have shown hydrogen bond formation between the thiazole ring nitrogen and amino acid residues like ASN 308 in PBP4. nih.gov These interactions are crucial for stabilizing the ligand-protein complex and determining the compound's inhibitory potency. The results are often quantified by a docking score or binding energy, with lower values typically indicating a more favorable binding interaction. nih.govresearchgate.net

Table 2: Summary of Molecular Docking Studies on Thiazole Derivatives
Compound ClassProtein TargetKey Findings/InteractionsPotential ApplicationSource
Thiazole carboxamidesCOX-1 and COX-2Investigation of binding patterns within the enzyme active sites.Anti-inflammatory nih.govacs.org
2,4-disubstituted thiazolesTubulinPredicted binding at the colchicine-binding site, inhibiting tubulin polymerization.Anticancer acs.org
Hydrazinyl-thiazolesVEGFR-2Compound 4c showed significant blocking of the receptor.Anticancer mdpi.com
Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylatesSARS-CoV-2 MproCompounds 2e and 2h showed good binding affinities and inhibition constants.Antiviral (COVID-19) nih.govdntb.gov.ua
Thiazole analoguesα-GlucosidaseLigand 13 showed the highest binding energy of -11.0 kcal/mol, superior to the standard drug acarbose.Antidiabetic researchgate.net
Dihydrothiazole derivativesPenicillin binding protein 4 (PBP4)Hydrogen bond formation between the thiazoline (B8809763) ring nitrogen and ASN 308.Antibacterial nih.gov

Based on a comprehensive search, there is currently no specific scientific literature available for the chemical compound "this compound" that addresses the topics outlined in your request.

The search results yielded information on a variety of other ethyl thiazole-4-carboxylate derivatives with different substituents at the 2-position of the thiazole ring. While this body of research indicates that the thiazole-4-carboxylate scaffold is a significant area of investigation in chemical synthesis and agrochemical development, no data, examples, or detailed findings pertaining specifically to the "ethoxymethyl" variant were found.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" as there is no available information for the following specified sections:

Applications in Chemical Synthesis and Other Relevant Fields Excluding Clinical/dosage/safety

Potential in Agrochemical Research

Herbicide and Pesticide Development (Structure-Activity Insights, in vitro efficacy)

To fulfill your request, research data specific to "ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate" would be required.

Applications in Materials Science

The integration of novel organic molecules into materials science is a continually expanding field, with thiazole (B1198619) derivatives often being investigated for their unique electronic and photophysical properties. However, specific applications for this compound in this domain are not documented in the reviewed literature.

Components in Fluorescent Dyes and Optical Brighteners

While the thiazole ring is a known component in some fluorescent compounds, dedicated research detailing the synthesis or use of this compound as a fluorescent dye or optical brightener is not presently available. The specific photophysical properties, such as quantum yield and absorption/emission spectra, for this compound have not been characterized in the public domain.

Conductive Polymers and Organic Electronics

The field of organic electronics often utilizes heterocyclic compounds as building blocks for conductive polymers. Thiazole-containing polymers have been explored for their potential semiconductor properties. Nevertheless, there is no specific information in the scientific literature to indicate that this compound has been used as a monomer or component in the synthesis of conductive polymers or applied in organic electronic devices.

Use in Catalyst Design (e.g., as a ligand in metal catalysis)

Thiazole derivatives can act as ligands for metal catalysts due to the presence of nitrogen and sulfur heteroatoms capable of coordinating with metal centers. This coordination can influence the catalytic activity and selectivity of the metal complex. However, a review of the literature provides no instances of this compound being employed as a ligand in metal catalysis or being a component in the design of new catalysts.

Bio-analytical Probe Development (in vitro focus)

The development of bio-analytical probes for in vitro diagnostics is an important area of research where fluorescent or electrochemically active molecules are often functionalized for specific detection purposes. Although the thiazole moiety is present in various biologically active molecules, there is no available research that describes the development or use of this compound as a bio-analytical probe for in vitro applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(ethoxymethyl)-1,3-thiazole-4-carboxylate, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, construct the thiazole ring by reacting α-bromo esters (e.g., ethyl 2-bromoacetate) with thiourea derivatives under basic conditions (e.g., NaHCO₃ or K₂CO₃). The ethoxymethyl group can be introduced via nucleophilic substitution or alkylation using ethoxymethyl halides. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) . Key intermediates should be characterized using 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm regioselectivity and functional group integrity.

Q. How can spectroscopic techniques distinguish this compound from structurally similar thiazole carboxylates?

  • Methodological Answer : Differentiation relies on:

  • NMR : The ethoxymethyl group (CH2OCH2CH3\text{CH}_2\text{OCH}_2\text{CH}_3) shows distinct splitting patterns in 1H^1H-NMR (δ ~3.5–4.5 ppm) and 13C^{13}C-NMR (δ ~60–70 ppm for ether carbons).
  • IR : Stretching vibrations for the ester carbonyl (C=O\text{C=O}, ~1700–1750 cm1 ^{-1}) and ether (C-O-C\text{C-O-C}, ~1100–1250 cm1 ^{-1}) are critical markers.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (C9H13NO3S\text{C}_9\text{H}_{13}\text{NO}_3\text{S}, exact mass 215.06 g/mol) and fragmentation patterns unique to the ethoxymethyl substituent .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives like this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Structural Analog Confusion : Verify compound identity via X-ray crystallography or 2D-NMR (e.g., NOESY for spatial proximity of substituents).
  • Assay Variability : Standardize assays (e.g., MIC for antimicrobial activity; IC₅₀ in cancer cell lines like MCF-7 or HepG2) using positive controls (e.g., doxorubicin) and replicate experiments (n3n \geq 3) .
  • Solubility Effects : Use DMSO/water mixtures (≤1% DMSO) to avoid false negatives due to poor solubility .

Q. How can computational modeling predict the reactivity of the ethoxymethyl group in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecule’s geometry (B3LYP/6-31G* basis set) to assess the electrophilicity of the ethoxymethyl carbon.
  • Fukui Indices : Identify nucleophilic attack sites; higher ff^- values indicate regions prone to substitution.
  • MD Simulations : Model reaction trajectories with explicit solvents (e.g., ethanol) to predict kinetic barriers .

Q. What advanced techniques elucidate the compound’s role in catalytic systems or material science applications?

  • Methodological Answer :

  • Heterogeneous Catalysis : Immobilize the compound on mesoporous silica (SBA-15) and test catalytic activity in esterification reactions (monitored via GC-MS).
  • Electrochemical Studies : Use cyclic voltammetry to assess redox behavior, focusing on the thiazole ring’s electron-withdrawing effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.